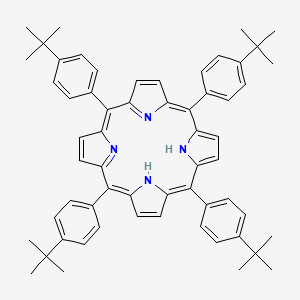
7-Ethanesulfonylheptanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Ethanesulfonylheptanoic acid is an organic compound that belongs to the class of sulfonic acids It is characterized by the presence of an ethanesulfonyl group attached to a heptanoic acid chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-ethanesulfonylheptanoic acid typically involves the sulfonation of heptanoic acid derivatives. One common method includes the reaction of heptanoic acid with ethanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Ethanesulfonylheptanoic acid can undergo various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized to form sulfonates.
Reduction: Reduction reactions can convert the sulfonic acid group to sulfonyl hydrides.
Substitution: The ethanesulfonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonates, while reduction can produce sulfonyl hydrides.
Applications De Recherche Scientifique
7-Ethanesulfonylheptanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound can be employed in the study of enzyme inhibition and protein modification.
Industry: It is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 7-ethanesulfonylheptanoic acid exerts its effects involves interactions with molecular targets such as enzymes and proteins. The sulfonic acid group can form strong hydrogen bonds and electrostatic interactions, influencing the activity of biological molecules. Pathways involved may include enzyme inhibition and modulation of protein function.
Comparaison Avec Des Composés Similaires
- Methanesulfonic acid
- Ethanesulfonic acid
- Propane-1-sulfonic acid
Comparison: Compared to similar compounds, 7-ethanesulfonylheptanoic acid has a longer carbon chain, which can influence its solubility, reactivity, and interaction with biological molecules. Its unique structure provides distinct advantages in specific applications, such as enhanced binding affinity in enzyme inhibition studies.
Propriétés
Formule moléculaire |
C9H18O4S |
|---|---|
Poids moléculaire |
222.30 g/mol |
Nom IUPAC |
7-ethylsulfonylheptanoic acid |
InChI |
InChI=1S/C9H18O4S/c1-2-14(12,13)8-6-4-3-5-7-9(10)11/h2-8H2,1H3,(H,10,11) |
Clé InChI |
JYRRZUCWPIJWGK-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)CCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


amine](/img/structure/B13723780.png)
![4-amino-N'-[(1Z)-1-(2,4-dimethoxyphenyl)ethylidene]benzohydrazide](/img/structure/B13723796.png)
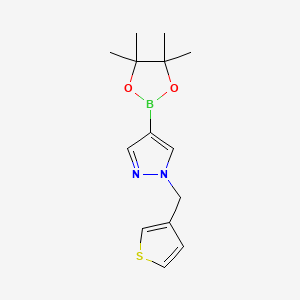

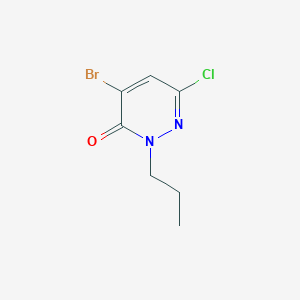
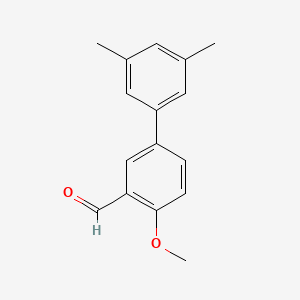
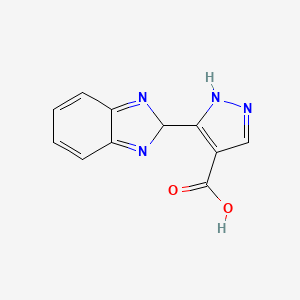
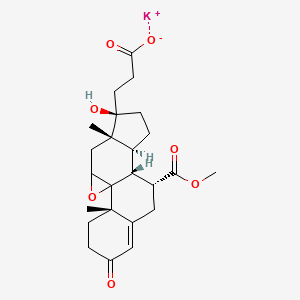

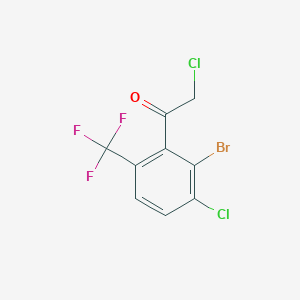
![3-Ethyl-6-hydroxybenzo[d]oxazol-2(3H)-one](/img/structure/B13723834.png)
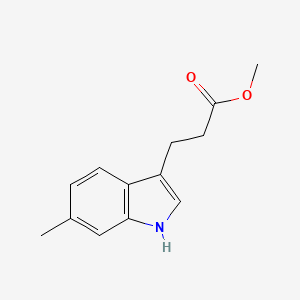
![(2,5-dioxopyrrolidin-1-yl) 4-[2-[2-[[4-(2,5-dioxopyrrolidin-1-yl)oxy-4-oxobutanoyl]amino]ethoxy]ethylamino]-4-oxobutanoate](/img/structure/B13723851.png)
